molecular formula C11H15NO2 B3250778 D-phenylalanineethylester CAS No. 20529-91-3

D-phenylalanineethylester

Cat. No.: B3250778
CAS No.: 20529-91-3
M. Wt: 193.24 g/mol
InChI Key: CJGXMNONHNZEQQ-SNVBAGLBSA-N
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Description

D-phenylalanineethylester is an organic compound with the chemical formula C11H15NO2. It is a derivative of D-phenylalanine, an essential amino acid. This compound is often used in various scientific research applications due to its unique properties and potential benefits in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-phenylalanineethylester can be synthesized through several methods. One common approach involves the esterification of D-phenylalanine with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-phenylalanineethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-phenylalanineethylester has a wide range of applications in scientific research:

Mechanism of Action

D-phenylalanineethylester exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of neurotransmitters. This interaction can modulate pain perception and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

  • L-phenylalanineethylester
  • D-phenylalaninemethylester
  • L-phenylalaninemethylester

Uniqueness

D-phenylalanineethylester is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomer or methyl ester counterparts. This stereochemistry can influence its interaction with enzymes and receptors, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXMNONHNZEQQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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